2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone - 2034343-68-3

2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Catalog Number: EVT-2994639
CAS Number: 2034343-68-3
Molecular Formula: C15H15F3N4OS
Molecular Weight: 356.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

  • Compound Description: This series of thiouracil amide compounds was designed to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells []. Compound 5e within this series exhibited significant efficacy with an IC50 value of 18 μM against human breast cancer cells []. These compounds function by inhibiting PARP1 catalytic activity, enhancing PARP1 cleavage, increasing the phosphorylation of H2AX, and boosting CASPASE 3/7 activity [].

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR 1, 2, 3) []. Its development involved the optimization of N-aryl-N'-pyrimidin-4-yl ureas, leading to potent and selective FGFR inhibition []. NVP-BGJ398 demonstrated significant antitumor activity in in vivo models of RT112 bladder cancer xenografts, particularly those overexpressing wild-type FGFR3 [].

5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound's crystal structure has been reported but no specific biological activity is mentioned in the provided abstract [].

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist []. Developed from modifications to a tertiary sulfonamide, GNE-3500 exhibits significant improvements in human and rat metabolic stabilities while maintaining a potent and selective RORc inverse agonist profile []. Notably, it demonstrated 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors [].

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

  • Compound Description: This compound's crystal structure is reported in the provided abstract, but no specific biological activity is mentioned [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor with demonstrated potency and efficacy in rodent models of choroidal neovascularization []. Specifically designed for topical ocular delivery, it showcases limited systemic exposure after topical ocular administration, diverse formulation options, and an acceptable rabbit ocular PK profile [].

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a potent and selective PI3Kα inhibitor, showing significant promise for treating advanced solid tumors []. It exhibits high selectivity for the PI3Kα isoform among class I PI3K isoforms and displays minimal activity against more than 300 other kinases []. Oral administration of CYH33 demonstrated efficacy in inhibiting the growth of SKOV-3 xenografts in mice with a favorable pharmacokinetic profile and minimal activity against major cytochrome P450 isozymes [].

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine(U8)

  • Compound Description: These pyrimidin-4-amine derivatives, containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, demonstrated impressive insecticidal and fungicidal activities []. Specifically, they exhibited significant activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis [].

3,3-disubstituted-(8-azabicyclo[3.2.1]octa-8-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]- methanone

  • Compound Description: This series of compounds are described as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) []. Specific substituents on the core structure are not provided in the abstract.

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

  • Compound Description: This compound demonstrated potent herbicidal activity, especially against the root growth of Pennisetum alopecuroides L. with an IC50 of 1.90 mg L−1 [].

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

  • Compound Description: This compound exhibited significant herbicidal activity, showing the highest inhibition of chlorophyll level in seedlings of Pennisetum alopecuroides with an IC50 of 3.14 mg L−1 [].

3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

  • Compound Description: This pyrimidin-4-one derivative acts as a glycogen synthase kinase-3β (GSK-3β) inhibitor, exhibiting an IC50 value of 74 nM []. It significantly reduces immobility duration at 50 mg/kg in in vivo antidepressant activity evaluations, comparable to fluoxetine [].

2-(((4-(4-(pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (13h) and 2-(((4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[d]thiazole (13i)

  • Compound Description: These 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety showed promising antitumor activities []. Compounds 13h and 13i demonstrated the highest potency against PC-3 cells, with IC50 values of 3.82 and 2.29 μmol/L, respectively []. Notably, both compounds exhibited significantly lower toxicity to GES-1 cells compared to the positive control 5-fluorouracil [].

2-(((4-((1-methyl-1H-tetrazol-5-yl)thio)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (13w)

  • Compound Description: Belonging to the group of 2,4-substituted pyrimidine derivatives containing trifluoromethyl, 13w exhibits potent antitumor activity []. Notably, it shows strong activity against PC-3 cells with an IC50 value of 1.76 µmol L−1, significantly surpassing the effectiveness of the positive control drug, 5-fluorouracil [].

(2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (Compound 31)

  • Compound Description: Compound 31 is a potent and selective inhibitor of Vps34, a lipid kinase involved in vesicle trafficking and autophagy, making it a potential candidate for cancer treatment []. Developed from a series of tetrahydropyrimidopyrimidinone derivatives, it demonstrates potent activity and excellent selectivity for Vps34 []. Its unique morpholine synthon contributes to its selectivity against class I PI3Ks []. In vivo studies in mice showed favorable pharmacokinetic parameters and sustained Vps34 inhibition upon acute administration [].

Properties

CAS Number

2034343-68-3

Product Name

2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

IUPAC Name

2-thiophen-3-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone

Molecular Formula

C15H15F3N4OS

Molecular Weight

356.37

InChI

InChI=1S/C15H15F3N4OS/c16-15(17,18)12-8-13(20-10-19-12)21-2-4-22(5-3-21)14(23)7-11-1-6-24-9-11/h1,6,8-10H,2-5,7H2

InChI Key

XZBBWZWPUSUHER-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CSC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.